molecular formula C23H22N2O2S B2871849 (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-11-1

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2871849
CAS No.: 476671-11-1
M. Wt: 390.5
InChI Key: UDXWSSSOLHOVKW-ODLFYWEKSA-N
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Description

This compound features a Z-configured acrylonitrile backbone with a thiazole ring substituted at position 4 with a 4-isobutylphenyl group and at position 2 with a 3-(4-hydroxy-3-methoxyphenyl) moiety. The hydroxy and methoxy groups on the phenyl ring contribute to its electron-donating character, while the isobutylphenyl group introduces hydrophobicity.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-15(2)10-16-4-7-18(8-5-16)20-14-28-23(25-20)19(13-24)11-17-6-9-21(26)22(12-17)27-3/h4-9,11-12,14-15,26H,10H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWSSSOLHOVKW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors, which can include phenolic compounds and thiazole derivatives. The characterization of the compound is performed using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, a study on benzothiazepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) . The mechanism of action often involves inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of hydroxyl and methoxy groups on the phenolic ring has been associated with enhanced biological activity. Additionally, the thiazole moiety contributes to the overall efficacy against cancer cells. A comparative study indicated that modifications at specific positions on the aromatic rings could lead to increased potency .

Case Studies

  • MTT Assay Results : In vitro assays have shown that derivatives related to this compound exhibit IC50 values in the micromolar range against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating considerable potency .
  • EGFR Inhibition : The compound's ability to inhibit EGFR was evaluated using enzyme assays, where certain derivatives showed up to 64.5% inhibition at 10 µM concentration, suggesting a strong potential for therapeutic application in cancers driven by EGFR signaling .

Data Table: Biological Activity Overview

Compound NameCell LineIC50 (µM)% Inhibition at 10 µM
Compound AMCF-71564.5
Compound BHT-292057.3
Compound CDU-1452555.8

Comparison with Similar Compounds

Structural Features and Configuration

Compound Name Substituents Configuration Key Structural Notes References
Target Compound 4-Hydroxy-3-methoxyphenyl; 4-isobutylphenyl-thiazole Z Electron-donating di-substituted phenyl; hydrophobic isobutyl group
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15) 3,4,5-Trimethoxyphenyl; benzo[d]thiazol-2-yl Z Tri-methoxy substitution enhances electron density; planar benzo[d]thiazole
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridin-3-yl; benzo[d]thiazol-2-yl E Pyridine introduces π-conjugation; E-configuration reduces steric hindrance
(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl-thiazole; 3-hydroxy-4-methoxyphenyl Z Fluorine substitution increases electronegativity; similar to target compound
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl-thiazole; 3-chloro-2-methylphenylamino Z Nitro group (electron-withdrawing); chloro-methyl substitution enhances lipophilicity

Key Observations :

  • Configuration : Z-configuration is common in bioactive compounds (e.g., compound 15) due to improved planarity and intermolecular interactions .
  • Substituent Effects : Hydroxy-methoxyphenyl groups (target compound) balance electron donation, whereas trimethoxyphenyl (compound 15) or nitro groups () modulate electronic properties drastically .

Key Observations :

  • Anticancer Potential: Compound 15’s low GI50 values highlight the importance of methoxy substituents in enhancing bioactivity . The target compound’s hydroxy-methoxy group may offer similar hydrogen-bonding interactions but with reduced electron density compared to trimethoxy derivatives.
  • Sensing Applications : Analogs like (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile () demonstrate cyanide sensing via fluorescence quenching, suggesting the target compound’s thiazole-acrylonitrile framework could be tailored for similar applications .

Physical and Electronic Properties

Compound Name Melting Point (°C) Fluorescence/Spectral Notes References
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 155–157 Green fluorescence; CN stretch at ~2200 cm⁻¹ (IR)
(Z)-3-(4-(9H-Carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile () N/A Switchable solid-state fluorescence; propeller structure reduces aggregation
Target Compound N/A Predicted fluorescence due to conjugated acrylonitrile-thiazole system

Key Observations :

  • Fluorescence : The target compound’s Z-configuration and hydroxy-methoxyphenyl group may promote aggregation-induced emission (AIE), similar to ’s carbazole derivatives .
  • Thermal Stability : E-isomers () exhibit higher melting points (138–193°C) compared to Z-analogs, likely due to tighter crystal packing .

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